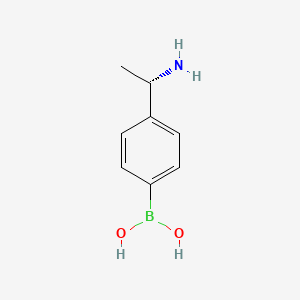
(S)-(4-(1-Aminoethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-(1-Aminoethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes a phenyl ring substituted with an aminoethyl group and a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-Aminoethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with an aminoethyl group.
Boronic Acid Formation:
Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere to facilitate the formation of the boronic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-(1-Aminoethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce boronate esters. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-(4-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (S)-(4-(1-Aminoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction is facilitated by the boronic acid moiety, which can bind to diols and other functional groups. The compound’s molecular targets include enzymes, proteins, and other biomolecules, and its effects are mediated through the modulation of these targets’ activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the aminoethyl group, making it less versatile in certain applications.
(S)-(4-(1-Hydroxyethyl)phenyl)boronic Acid: Similar structure but with a hydroxyl group instead of an amino group, affecting its reactivity and binding properties.
(S)-(4-(1-Methoxyethyl)phenyl)boronic Acid:
Uniqueness
(S)-(4-(1-Aminoethyl)phenyl)boronic acid is unique due to the presence of both the aminoethyl group and the boronic acid moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H12BNO2 |
|---|---|
Peso molecular |
165.00 g/mol |
Nombre IUPAC |
[4-[(1S)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m0/s1 |
Clave InChI |
UIXPMHMTFHKXEY-LURJTMIESA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)[C@H](C)N)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)C(C)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


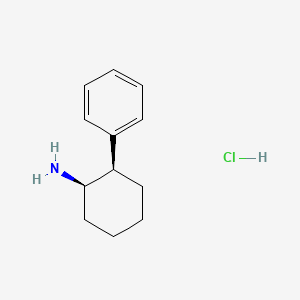
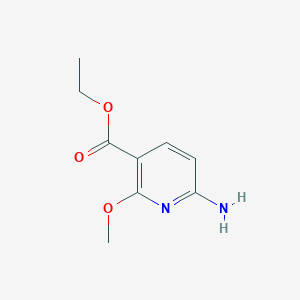
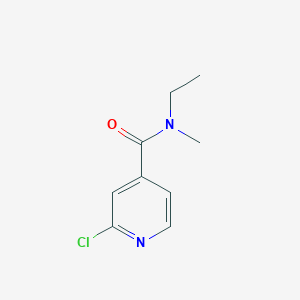
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
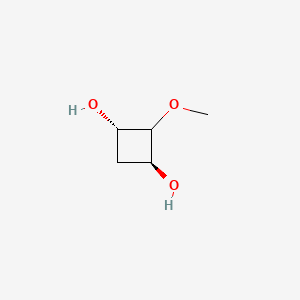

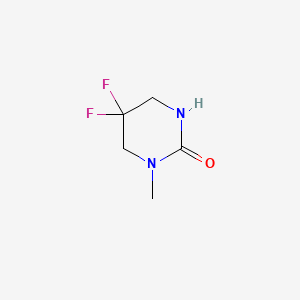
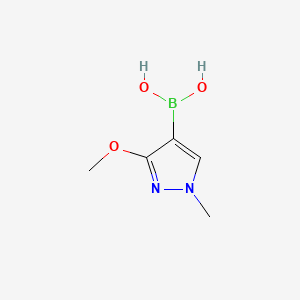
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
![tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)
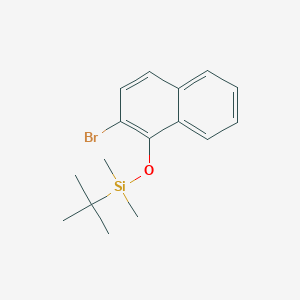
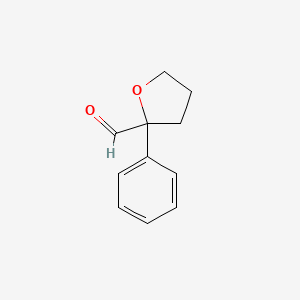

![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
